molecular formula C10H12 B14432098 1,6-Cyclodecadiyne CAS No. 83013-95-0

1,6-Cyclodecadiyne

Cat. No.: B14432098
CAS No.: 83013-95-0
M. Wt: 132.20 g/mol
InChI Key: PIOUGKJJNVXNBZ-UHFFFAOYSA-N
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Description

1,6-Cyclodecadiyne: is an organic compound with the molecular formula C10H12 It is a cyclic alkyne with two triple bonds located at the 1 and 6 positions of the ten-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,6-Cyclodecadiyne can be synthesized through various methods. One common approach involves the alkylation of terminal alkynes followed by ring-closing metathesis . The reaction conditions typically require the use of catalysts such as Grubbs’ catalyst and Schrock’s catalyst . The process involves the formation of a ten-membered ring with two triple bonds.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. Industrial processes may involve continuous flow reactors and optimized catalytic systems to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1,6-Cyclodecadiyne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to the formation of cyclodecenes or cyclodecanes.

    Substitution: The triple bonds in this compound can participate in substitution reactions with various nucleophiles, leading to the formation of substituted cyclodecadiynes.

Common Reagents and Conditions:

    Oxidation: Reagents such as or are commonly used under controlled conditions.

    Reduction: Catalysts like (Pd/C) or (LiAlH4) are employed.

    Substitution: Nucleophiles such as or are used in the presence of appropriate solvents and temperatures.

Major Products:

    Oxidation: Formation of diketones or epoxides.

    Reduction: Formation of cyclodecenes or cyclodecanes.

    Substitution: Formation of various substituted cyclodecadiynes depending on the nucleophile used.

Scientific Research Applications

1,6-Cyclodecadiyne has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.

    Medicine: Explored for its potential in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1,6-Cyclodecadiyne involves its ability to undergo various chemical transformations due to the presence of two reactive triple bonds. These triple bonds can participate in cycloaddition reactions , cross-coupling reactions , and polymerization processes. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

    1,5-Cyclooctadiyne: Another cyclic alkyne with two triple bonds, but with an eight-membered ring.

    1,7-Cyclododecadiyne: A cyclic alkyne with two triple bonds in a twelve-membered ring.

    1,4-Cyclohexadiyne: A smaller cyclic alkyne with two triple bonds in a six-membered ring.

Uniqueness of 1,6-Cyclodecadiyne: this compound is unique due to its ten-membered ring structure, which provides a balance between ring strain and stability. This makes it a versatile compound for various chemical reactions and applications, distinguishing it from other cyclic alkynes with different ring sizes.

Properties

CAS No.

83013-95-0

Molecular Formula

C10H12

Molecular Weight

132.20 g/mol

IUPAC Name

cyclodeca-1,6-diyne

InChI

InChI=1S/C10H12/c1-2-4-6-8-10-9-7-5-3-1/h1-3,8-10H2

InChI Key

PIOUGKJJNVXNBZ-UHFFFAOYSA-N

Canonical SMILES

C1CC#CCCCC#CC1

Origin of Product

United States

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